Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a furan ring, a quinoline core, and an ester functional group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core. This intermediate is then subjected to a cyclization reaction with furan-2-carboxaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines are employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects, or interfere with cell signaling pathways in cancer cells, resulting in anticancer activity.
Comparison with Similar Compounds
Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a different mechanism of action.
Quinoline-3-carboxylic acid: A simpler derivative with fewer functional groups.
Furan-2-carboxylic acid: A furan derivative with different biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C16H13NO4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 8-(furan-2-yl)-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-2-20-16(19)12-9-17-14-10(13-7-4-8-21-13)5-3-6-11(14)15(12)18/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
VAOJYSKRBZHQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C3=CC=CO3 |
Origin of Product |
United States |
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